N-cyclohexyl-6-fluoropyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-cyclohexyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) |
InChI Key |
RBTVBOXLDRXHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N Cyclohexyl 6 Fluoropyridin 2 Amine
Established Synthetic Pathways to N-cyclohexyl-6-fluoropyridin-2-amine
Established routes to this compound predominantly rely on direct bond formation to a pre-functionalized pyridine (B92270) ring. These methods are well-documented and widely employed for their reliability and straightforward execution.
Nucleophilic Aromatic Substitution Strategies for Fluoropyridines
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone for the synthesis of N-substituted 2-aminopyridines. This pathway is particularly effective for highly electronegative pyridine rings, such as those bearing a fluorine substituent. The reaction typically involves the displacement of a halide from the pyridine ring by a nucleophile, in this case, cyclohexylamine (B46788).
The general mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (cyclohexylamine) attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the fluoride (B91410) leaving group. The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group, often showing higher reactivity than other halogens like chlorine or bromine in SNAr reactions. This increased reactivity is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.
A direct and common approach for synthesizing this compound is the reaction of 2,6-difluoropyridine (B73466) with cyclohexylamine. In this reaction, one of the fluorine atoms is substituted by the cyclohexylamino group. The reaction can often proceed without a catalyst, sometimes requiring heat or a base to facilitate the removal of hydrogen fluoride. researchgate.net
Table 1: Comparison of Halogen Leaving Group Reactivity in Pyridine SNAr
| Leaving Group | Relative Reactivity | Notes |
|---|---|---|
| F | High | The C-F bond is highly polarized, making the carbon susceptible to nucleophilic attack. |
| Cl | Moderate | Less reactive than fluorine but commonly used due to precursor availability. |
| Br | Moderate | Reactivity is often similar to chlorine. |
Amination Reactions Involving Halogenated Pyridine Precursors
This approach is fundamentally an SNAr reaction but focuses on the scope of various halogenated pyridine precursors. While 2-fluoropyridines are highly reactive, the corresponding 2-chloro- and 2-bromopyridines are also viable substrates for amination with cyclohexylamine. The choice of precursor often depends on commercial availability and cost.
These reactions, particularly with less reactive chloro- and bromopyridines, may require more forcing conditions (higher temperatures, stronger bases) or the use of catalytic systems to achieve high yields. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for this transformation, effectively coupling a wide range of amines with aryl halides, including halogenated pyridines. nih.govresearchgate.net
Cyclization Reactions Utilizing 2-Aminopyridine (B139424) Derivatives and Cyclohexyl Moieties
While direct substitution is the most common method for attaching the N-cyclohexyl group, cyclization reactions are fundamental to constructing the core 2-aminopyridine scaffold itself. These methods build the pyridine ring from acyclic precursors in a process that can be more atom-economical. rsc.org
An example is the multicomponent reaction between 1,1-enediamines, various aldehydes, and 1,3-dicarbonyl compounds, which can proceed through Knoevenagel condensation, Michael addition, and subsequent cyclization to form highly substituted 2-aminopyridine derivatives. rsc.org Once the 6-fluoro-2-aminopyridine core is synthesized via such a cyclization route, the primary amino group can then be functionalized, for instance, through reductive amination with cyclohexanone (B45756) to yield the final N-cyclohexyl product. This two-step sequence, involving ring formation followed by N-alkylation, represents an alternative strategy to direct SNAr on a pre-formed pyridine ring.
Novel Approaches and Sustainable Synthesis Development
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These include the application of green chemistry principles and the development of novel catalytic systems to overcome the limitations of traditional methods.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved in several ways:
Solvent-Free Reactions: Conducting the SNAr reaction between 2,6-difluoropyridine and cyclohexylamine under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and energy consumption. researchgate.net
Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times from hours to minutes, leading to higher throughput and reduced energy usage compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): As mentioned in section 2.1.3, building the aminopyridine core via an MCR is inherently green as it combines multiple steps into a single operation, reducing waste, time, and resources. rsc.org
Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or propylene (B89431) carbonate is a key green strategy. rasayanjournal.co.in
Catalytic Systems for Enhanced N-C Bond Formation
Catalysis offers a powerful way to enhance the efficiency, selectivity, and scope of the amination reaction. Catalytic systems can lower the activation energy of the reaction, allowing it to proceed under milder conditions and with greater functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most versatile methods for forming C-N bonds. It uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. nih.govresearchgate.net This method is particularly useful for less reactive precursors like 2-chloropyridines and can be performed under relatively mild conditions. researchgate.net
Ruthenium-Catalyzed SNAr: Recent research has shown that ruthenium(II) complexes can catalyze the SNAr of aminopyridines with amines. thieme-connect.de The catalyst operates via η⁶-coordination to the pyridine ring, which activates it for nucleophilic attack. This method can be used for challenging substitutions where an electron-donating group, like an amino group, is the leaving group. thieme-connect.de
Table 2: Comparison of Synthetic Methodologies for N-C Bond Formation
| Methodology | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalyst-Free SNAr | 2,6-Difluoropyridine, Cyclohexylamine | Thermal (heating), often solvent-free or in polar aprotic solvent. researchgate.net | Simple, no catalyst cost/contamination. | May require high temperatures; limited to activated substrates. |
| Buchwald-Hartwig Amination | 2-Chloro/Bromo-6-fluoropyridine, Cyclohexylamine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), base (e.g., Cs₂CO₃). nih.govresearchgate.net | High yields, broad scope, mild conditions. | Catalyst cost, potential for metal contamination in product. |
| Ru-Catalyzed SNAr | 2-Amino-6-fluoropyridine, Cyclohexylamine | Ru(II) catalyst, thermal. thieme-connect.de | Enables challenging substitutions with poor leaving groups. thieme-connect.de | Newer methodology, catalyst may be expensive. |
| Microwave-Assisted SNAr | 2,6-Difluoropyridine, Cyclohexylamine | Microwave irradiation, often solvent-free. nih.gov | Very fast reaction times, high efficiency, energy saving. | Requires specialized equipment, scalability can be a challenge. |
Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques
Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave (MW) irradiation and ultrasound mediation to accelerate reaction rates, improve yields, and promote greener chemical processes. nih.govnih.gov These methods have shown considerable utility in the synthesis of heterocyclic compounds, including pyridine derivatives structurally related to this compound. mdpi.com
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique often results in a dramatic reduction in reaction times, from hours to minutes, and can lead to higher product yields with fewer side products compared to conventional heating methods. nih.govmdpi.com For the synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoropyridine and cyclohexylamine, microwave irradiation can significantly enhance the reaction efficiency. The direct and efficient energy transfer accelerates the rate of substitution, often allowing for the use of less harsh conditions or lower catalyst loading. nih.govnanobioletters.com
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures. nih.govnanobioletters.com This energy input can enhance mass transfer and accelerate reaction rates. researchgate.net In the context of synthesizing substituted aminopyridines, ultrasound can be particularly effective in heterogeneous reactions or for overcoming activation energy barriers. nih.gov The application of ultrasound could facilitate the reaction between 2,6-difluoropyridine and cyclohexylamine, potentially increasing the yield and reducing the reaction time, especially if solubility issues are present. nanobioletters.com
A comparison of these advanced techniques with conventional heating methods for analogous reactions highlights their advantages.
Table 1: Comparison of Synthetic Methods for Heterocycle Formation
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days | Moderate to Good | Well-established, simple equipment |
| Microwave-Assisted | Minutes to Hours | Good to Excellent | Rapid heating, reduced side products, improved yields mdpi.com |
| Ultrasound-Mediated | Minutes to Hours | Good to Excellent | Enhanced mass transfer, effective for heterogeneous reactions nih.gov |
Chemo- and Regioselective Synthesis Strategies
The synthesis of specifically substituted pyridines like this compound demands precise control over the reaction's chemo- and regioselectivity. This involves ensuring that the chemical transformation occurs at the desired functional group and position on the aromatic ring, avoiding unwanted side reactions.
Functional group tolerance is a critical aspect of modern synthetic chemistry, enabling the construction of complex molecules in fewer steps by avoiding the need for protecting groups. nih.gov The synthesis of this compound via SNAr is an excellent case study for this principle. The starting material, 2,6-difluoropyridine, has two identical reactive sites. The reaction with one equivalent of cyclohexylamine must be controlled to achieve mono-substitution rather than di-substitution.
The reactivity of the 2-fluoroheteroarene is key. The fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient pyridine rings. nih.gov The reaction conditions, such as temperature, solvent, and base, can be fine-tuned to favor the desired mono-substituted product. For instance, using a stoichiometric amount of the amine at a controlled temperature can minimize the formation of the di-substituted by-product.
Furthermore, if other functional groups were present on either the pyridine or cyclohexyl ring, the reaction conditions would need to be mild enough to tolerate them. Modern methods often allow for SNAr reactions to proceed under conditions that are compatible with a wide array of functional groups, including esters, ketones, and even other electrophilic sites. nih.gov
Table 2: Factors Influencing Functional Group Tolerance in the Synthesis of this compound
| Factor | Influence on Selectivity and Tolerance |
|---|---|
| Stoichiometry | Using a 1:1 ratio of reactants favors mono-substitution. |
| Temperature | Lower temperatures can increase selectivity and prevent side reactions with sensitive functional groups. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) typically facilitate SNAr reactions. |
| Base | A non-nucleophilic base is often used to scavenge the HF by-product without competing with the primary amine. |
While this compound is an achiral molecule, stereochemical principles are relevant when considering its three-dimensional structure and the potential for creating chiral derivatives. The linkage between the cyclohexyl ring and the pyridine's amino group is a C-N single bond, allowing for free rotation.
If chiral centers were introduced, for example, by substituting the cyclohexyl ring, diastereomers would be possible. The synthesis would then need to be controlled to produce the desired stereoisomer. However, for the parent compound, the main stereochemical aspect is the conformational isomerism of the cyclohexyl ring. elsevierpure.com No specific stereochemical studies on this compound have been reported that would indicate issues like atropisomerism, which would require significantly hindered rotation around the C-N bond, a condition not met in this molecule.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-cyclohexyl-6-fluoropyridin-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The pyridine ring protons, being in an aromatic environment, would appear in the downfield region (typically δ 6.0-8.5 ppm). The fluorine atom at the C6 position will influence the chemical shift of the adjacent proton at C5 through space and through the pi-system, and will also introduce characteristic H-F coupling. The protons of the cyclohexyl group will appear in the upfield, aliphatic region (typically δ 1.0-4.0 ppm). The proton on the nitrogen-bearing carbon of the cyclohexyl ring (C1') is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent amino group.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm), with the carbon attached to the fluorine (C6) showing a large one-bond C-F coupling constant. The cyclohexyl carbons will appear in the aliphatic region (δ 20-60 ppm). Carbons adjacent to the nitrogen atom are typically deshielded and appear further downfield. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| H3 | ~6.2 - 6.5 | - | ³J(H,H), ⁴J(H,F) |
| H4 | ~7.3 - 7.6 | - | ³J(H,H) |
| H5 | ~6.0 - 6.3 | - | ³J(H,H), ³J(H,F) |
| NH | Variable (broad) | - | - |
| H1' | ~3.5 - 3.9 | ~50 - 55 | - |
| H2'/H6' | ~1.6 - 2.0 | ~30 - 35 | - |
| H3'/H5' | ~1.2 - 1.5 | ~25 - 30 | - |
| H4' | ~1.0 - 1.4 | ~24 - 28 | - |
| C2 | - | ~158 - 162 | ²J(C,F) |
| C3 | - | ~105 - 110 | ³J(C,F) |
| C4 | - | ~140 - 145 | ⁴J(C,F) |
| C5 | - | ~100 - 105 | ²J(C,F) |
| C6 | - | ~160 - 165 | ¹J(C,F) |
| C1' | - | ~50 - 55 | - |
| C2'/C6' | - | ~30 - 35 | - |
| C3'/C5' | - | ~25 - 30 | - |
| C4' | - | ~24 - 28 | - |
Note: These are predicted values based on typical ranges for similar structural motifs and are subject to solvent and concentration effects.
Multi-Dimensional NMR Techniques for Connectivity and Conformation
To definitively assign the predicted signals and establish the bonding network, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships. For this compound, this would show correlations between adjacent protons on the pyridine ring (H3-H4-H5) and throughout the cyclohexyl ring's spin system. This allows for the sequential assignment of all protons within each of these structural fragments. science.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. youtube.com This is a powerful tool for assigning the carbon signals based on the already established proton assignments from the COSY spectrum. For example, the proton signal assigned to H4 will show a cross-peak with the C4 carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is crucial for connecting the different structural fragments of the molecule. For instance, the NH proton should show a correlation to the C2 of the pyridine ring and the C1' of the cyclohexyl ring, confirming the point of attachment. Similarly, the H1' proton of the cyclohexyl ring should show a correlation to the C2 of the pyridine ring. science.gov
Isotopic Labeling Strategies in NMR Analysis
Isotopic labeling, particularly with ¹⁵N, can provide valuable information that is not accessible through standard ¹H and ¹³C NMR. The natural abundance of ¹⁵N is low (0.37%), so selective enrichment is often necessary. researchgate.net
By synthesizing this compound with a ¹⁵N-labeled amino group, direct observation of the nitrogen atom by ¹⁵N NMR spectroscopy becomes feasible. The ¹⁵N chemical shift is highly sensitive to the electronic environment and hybridization state of the nitrogen atom. researchgate.netscispace.com Furthermore, ¹H-¹⁵N HSQC or HMBC experiments can be performed on the labeled compound. These experiments would show correlations between the nitrogen atom and nearby protons (such as the NH proton and the H1' of the cyclohexyl group), providing definitive evidence for the structure. researchgate.net Protonation studies using ¹⁵N NMR can also elucidate the basicity of the different nitrogen atoms in the molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, key expected vibrational modes include:
N-H Stretching: A single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H stretch. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclohexyl group appears just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C(aryl)-N bond is typically found in the 1250-1380 cm⁻¹ range. researchgate.net
C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1150-1250 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| C=C/C=N Ring Stretch | 1400 - 1650 | Strong-Medium | Strong-Medium |
| C-N Stretch | 1250 - 1380 | Medium | Medium |
| C-F Stretch | 1150 - 1250 | Strong | Weak |
Correlating Vibrational Spectra with Electronic Structure
While experimental spectra provide valuable data, a deeper understanding of the vibrational modes can be achieved by correlating them with the molecule's electronic structure through computational methods. Density Functional Theory (DFT) calculations are frequently used to predict the vibrational frequencies and intensities of molecules. cardiff.ac.uknih.gov By optimizing the geometry of this compound and calculating its harmonic frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman data. cardiff.ac.uk This comparison aids in the definitive assignment of complex vibrational modes and can provide insights into how the electronic distribution, influenced by the fluorine substituent and the cyclohexylamino group, affects the bond strengths and vibrational energies within the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
For this compound (C₁₁H₁₅FN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org
High-Resolution Mass Spectrometry for Precise Compositional Determination
High-resolution mass spectrometry (HRMS), using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure the m/z value to several decimal places. nih.govuni-rostock.de This high mass accuracy allows for the unambiguous determination of the elemental composition of the molecular ion. researchgate.netnih.gov For this compound, HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas.
The fragmentation of the molecular ion provides structural information. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions. Another likely fragmentation would be the loss of the cyclohexyl group. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. chemguide.co.uklibretexts.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment Ion Structure | Predicted m/z | Fragmentation Pathway |
| [C₁₁H₁₅FN₂]⁺ (Molecular Ion) | 194.1274 | Ionization |
| [C₁₀H₁₂FN₂]⁺ | 179.1039 | Loss of CH₃ radical from cyclohexyl |
| [C₆H₅FN₂]⁺ | 126.0464 | Loss of cyclohexene |
| [C₅H₄FN]⁺ | 97.0355 | Cleavage of C-N bond |
| [C₆H₁₁]⁺ | 83.0861 | Cyclohexyl cation |
Note: Predicted m/z values are for the monoisotopic exact mass.
Based on a comprehensive search of available scientific literature, there are no specific single-crystal X-ray diffraction (SC-XRD) studies published for the compound this compound. As a result, detailed information regarding its solid-state structure, intermolecular interactions in its crystalline network, and any potential co-crystallization studies is not available in the public domain.
The advanced characterization methodologies outlined in the prompt, specifically those under section "3.4. Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination," require experimental data obtained from diffracting a single crystal of the compound with X-rays. This analysis provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental for understanding the molecule's three-dimensional structure and how it arranges itself in a solid state.
Without this primary crystallographic data, it is not possible to generate a scientifically accurate and informative article on the following topics for this compound:
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Co-Crystallization Studies and Supramolecular Assembly:Research into co-crystals and supramolecular assemblies also requires a foundational understanding of the parent compound's crystal structure and its preferred intermolecular interactions. These studies involve combining the target molecule with other compounds (co-formers) to create new crystalline structures with potentially different physical properties.
Due to the absence of the necessary foundational research on the crystal structure of this compound, the requested article with detailed research findings and data tables cannot be generated. Further experimental research, specifically the successful growth of a single crystal and its analysis via SC-XRD, would be required to provide the information needed to address the outlined topics.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules, predicting their structure, stability, and reactivity. A typical DFT study on N-cyclohexyl-6-fluoropyridin-2-amine would involve several key analyses.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the compound. For this compound, this would involve analyzing the orientation of the cyclohexyl ring relative to the fluoropyridine ring and the conformation of the amine linkage. Multiple potential conformers, such as the chair and boat conformations of the cyclohexyl ring, would be calculated to identify the global minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgchemspider.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom, indicating these as sites for electrophilic interaction.
Reactivity Descriptors (e.g., Fukui Functions, Global Electrophilicity/Nucleophilicity Indices)
To quantify reactivity, various descriptors derived from DFT are calculated. Global reactivity descriptors like electronegativity, chemical hardness, and softness provide a general measure of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These calculations would allow for a precise, atom-by-atom prediction of the reactive centers in this compound.
Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parameters. While computationally intensive, they can provide highly accurate results. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for very large molecules. nih.gov These methods could be used to complement DFT calculations or to study properties where DFT may be less suitable, providing a broader understanding of the molecule's quantum chemical characteristics.
Computational Spectroscopic Prediction and Validation
Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral properties of molecules. By employing quantum chemical calculations, it is possible to simulate various types of spectra, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra.
The prediction of NMR parameters through computational methods has become a staple in the structural elucidation of organic molecules. nih.govmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide highly accurate predictions of ¹H and ¹³C chemical shifts. mdpi.comresearchgate.net
The process typically involves optimizing the molecular geometry of the compound first. Following this, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov The chemical shifts are then determined by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
Theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound would allow for the assignment of each resonance in an experimental spectrum to a specific atom in the molecule. For instance, the protons on the cyclohexyl ring would exhibit distinct chemical shifts depending on their axial or equatorial positions and their proximity to the amine group. Similarly, the carbons of the fluoropyridine ring would have characteristic shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
Hypothetical ¹H NMR Chemical Shift Data This table is illustrative and represents the type of data generated from computational analysis.
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-H3 | 6.2 - 6.4 |
| Pyridine-H4 | 7.3 - 7.5 |
| Pyridine-H5 | 6.5 - 6.7 |
| NH | 5.0 - 5.5 |
| Cyclohexyl-CH (alpha) | 3.5 - 3.8 |
Hypothetical ¹³C NMR Chemical Shift Data This table is illustrative and represents the type of data generated from computational analysis.
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2 | 158 - 160 |
| Pyridine-C3 | 98 - 100 |
| Pyridine-C4 | 140 - 142 |
| Pyridine-C5 | 108 - 110 |
| Pyridine-C6 | 162 - 164 (JC-F ~240 Hz) |
| Cyclohexyl-C1 | 50 - 52 |
| Cyclohexyl-C2/C6 | 32 - 34 |
| Cyclohexyl-C3/C5 | 25 - 27 |
Furthermore, calculations can predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and dihedral angles between atoms.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. arxiv.orgchimia.ch For this compound, DFT calculations can determine the harmonic vibrational frequencies corresponding to its normal modes of vibration. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental spectra. researchgate.net
The analysis allows for the assignment of specific vibrational modes, such as the N-H stretch of the amine, C-F stretching of the fluoropyridine ring, and various C-H and C-C stretching and bending modes of the cyclohexyl and pyridine rings. nih.gov This detailed assignment is crucial for understanding the molecule's structural dynamics.
Hypothetical Vibrational Frequency Data This table is illustrative and represents the type of data generated from computational analysis.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3400 - 3450 | N-H stretching |
| ν(C-H)arom | 3050 - 3100 | Pyridine C-H stretching |
| ν(C-H)aliph | 2850 - 2960 | Cyclohexyl C-H stretching |
| ν(C=N), ν(C=C) | 1580 - 1620 | Pyridine ring stretching |
| δ(N-H) | 1500 - 1550 | N-H bending |
Electronic spectroscopy simulations, typically performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis). These calculations provide information on the energies of electronic transitions, such as π→π* transitions within the pyridine ring, and help to interpret the observed absorption bands.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis, based on the electron density (ρ) and its reduced density gradient (s), is a computational method used to visualize and characterize weak interactions. acs.orgnih.gov
For this compound, NCI plots would reveal regions corresponding to different types of interactions. These are typically color-coded:
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces denote weak, delocalized van der Waals interactions.
Red surfaces signify strong repulsive interactions, such as steric clashes.
The primary focus of NCI analysis for this molecule would be the hydrogen bonding networks. The amine group (-NH-) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. mdpi.comrsc.org This allows for the formation of both intramolecular and intermolecular hydrogen bonds.
An NCI analysis could visualize a potential intramolecular hydrogen bond between the amine hydrogen and the fluorine atom (N-H···F) or the pyridine nitrogen (N-H···N). In a condensed phase or crystal structure, the analysis would highlight intermolecular hydrogen bonds (e.g., N-H···N) that link multiple molecules together, forming dimers or extended networks. nih.gov The cyclohexyl group would primarily be associated with green van der Waals surfaces, indicating its role in packing and dispersion interactions. ias.ac.in Such analyses are invaluable for understanding how the molecule self-assembles and interacts with its environment.
Reactivity and Mechanistic Investigations of N Cyclohexyl 6 Fluoropyridin 2 Amine
Substitution Reactions on the Pyridine (B92270) Ring System
Exploring Regioselectivity and Chemo-selectivity in Electrophilic and Nucleophilic Aromatic Substitution
The pyridine ring in N-cyclohexyl-6-fluoropyridin-2-amine is inherently electron-deficient, which primarily governs its reactivity in aromatic substitution reactions. This electronic character generally disfavors Electrophilic Aromatic Substitution (EAS) and promotes Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom at the C6 position, ortho to the ring nitrogen, makes this position highly susceptible to nucleophilic attack. The pyridine nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process. nih.gov Fluorine is an excellent leaving group in SNAr reactions. Consequently, this compound can readily react with various nucleophiles (e.g., alkoxides, thiolates, and other amines) to displace the fluoride (B91410) ion and form 6-substituted 2-(N-cyclohexylamino)pyridine derivatives.
The reaction proceeds via a two-step addition-elimination mechanism, although some SNAr reactions have been shown to proceed through a concerted mechanism. nih.gov The regioselectivity is strongly directed to the C6 position due to the activating effect of the ring nitrogen. The N-cyclohexylamino group at C2 has a comparatively weaker electronic influence on this process. Studies on simpler 2-fluoropyridines have shown that amination can be achieved using lithium amides under mild, transition-metal-free conditions, highlighting the intrinsic reactivity of the C-F bond at this position. researchgate.net
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which lowers the energy of the HOMO (Highest Occupied Molecular Orbital). chemistrytalk.orgyoutube.com However, the N-cyclohexylamino group at the C2 position is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, particularly at the ortho (C3) and para (C5) positions. youtube.com This activating effect counteracts the deactivating nature of the ring nitrogen to some extent.
Therefore, under forcing conditions, electrophilic substitution may be possible. The regioselectivity would be a balance between the directing effects of the N-cyclohexylamino group and the deactivating effect of the ring nitrogen. The most likely positions for electrophilic attack are C3 and C5. Computational studies on similar heterocyclic systems help predict the most nucleophilic centers and, thus, the regiochemical outcome of such reactions. chemrxiv.orgrsc.org
| Reaction Type | Key Influencing Factors | Predicted Major Product Position | Relative Reactivity |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient pyridine ring; F at C6 (good leaving group) | C6 | High |
| Electrophilic Aromatic Substitution (EAS) | Activating N-cyclohexylamino group vs. deactivating ring nitrogen | C3 or C5 | Low (requires forcing conditions) |
Reactions Involving the Amine Functional Group
Amidation and Umpolung Amide Synthesis Pathways
The secondary amine group in this compound is a key site for functionalization, most notably through the formation of amide bonds.
Conventional Amidation: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily react with various electrophilic acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to form the corresponding N-acyl-N-cyclohexyl-6-fluoropyridin-2-amide. This is a standard and widely used transformation in organic synthesis.
Umpolung Amide Synthesis (UmAS): A conceptually innovative approach to amide bond formation is the "umpolung" synthesis, which reverses the traditional roles of the amine and acyl donor. researchgate.net In conventional synthesis, the amine is the nucleophile and the acyl carbon is the electrophile. Umpolung Amide Synthesis (UmAS) employs an α-halo nitroalkane as an acyl donor, where the inherent polarity is reversed. researchgate.netvanderbilt.edu Recent advancements have extended this methodology to the synthesis of N-aryl amides, which was previously a significant limitation. vanderbilt.edunih.gov This pathway involves the reaction of an N-aryl hydroxylamine (B1172632) with an α-fluoronitroalkane, typically in the presence of a base like cesium carbonate. nih.gov While this does not directly involve this compound as a starting material, it represents an alternative synthetic route to the class of N-aryl amides that could be formed from it. This method is particularly valuable for creating amides with stereocenters prone to epimerization, as it often proceeds with high configurational integrity. vanderbilt.edu
Formation of Imine and Schiff Base Derivatives
The amine functional group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. The product of this reaction depends on whether the amine is primary or secondary.
Primary amines react with aldehydes or ketones to form imines (often called Schiff bases). mdpi.com
Secondary amines , such as this compound, react with aldehydes and ketones to initially form a carbinolamine intermediate. libretexts.org
The mechanism begins with the nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon. libretexts.org This is followed by a proton transfer to yield a neutral tetrahedral intermediate, the carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water generates a positively charged iminium ion . If the original carbonyl compound has an α-hydrogen, a base can remove this proton to form a neutral enamine as the final product. libretexts.orgyoutube.com Imines and their derivatives are significant in coordination chemistry and have a wide range of biological activities. nih.govjmpas.com
| Reaction | Reagent | Key Intermediate | Final Product |
|---|---|---|---|
| Conventional Amidation | Acyl chloride, anhydride, or activated carboxylic acid | Tetrahedral intermediate | Amide |
| Condensation with Aldehyde/Ketone | Aldehyde or Ketone (with α-H) | Carbinolamine, Iminium ion | Enamine |
C-H Functionalization Studies
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for streamlining the construction of complex molecules from simple precursors.
Mechanistic Elucidation of Key Transformations
Role of Catalysts and Additives in Reaction Pathways
The synthesis and subsequent reactions of this compound are critically dependent on the selection of appropriate catalysts and additives. These components govern the reaction pathways, influencing efficiency, selectivity, and reaction conditions. The primary route to forming the core C–N bond in this molecule involves transition-metal-catalyzed cross-coupling reactions, typically between an amine (cyclohexylamine) and a halopyridine (such as 2,6-difluoropyridine (B73466) or 2-bromo-6-fluoropyridine). Both palladium and copper-based catalytic systems are prominent in the synthesis of related aminopyridine derivatives and are central to understanding the reactivity of this compound. researchgate.netscispace.comnih.gov
Catalysts provide an alternative reaction pathway with a lower activation energy, while additives, such as ligands and bases, play crucial roles in stabilizing the catalyst, promoting key mechanistic steps, and maintaining optimal reaction conditions.
Palladium-Catalyzed Pathways
Palladium complexes are highly effective catalysts for C-N cross-coupling reactions, widely known as Buchwald-Hartwig amination. scispace.com In the context of synthesizing this compound, a palladium catalyst facilitates the coupling of cyclohexylamine (B46788) with a 6-fluoro-2-halopyridine.
Key Components and Their Functions:
Palladium Precatalyst: A source of active Pd(0), such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), is used. The Pd(0) species is the active catalyst that enters the catalytic cycle.
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential. They stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and promote the crucial steps of oxidative addition and reductive elimination. The choice of ligand influences the scope and efficiency of the reaction.
Base: A base is required to deprotonate the amine nucleophile and to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).
The generally accepted catalytic cycle involves:
Oxidative Addition: The active Pd(0) complex reacts with the 6-fluoro-2-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a more nucleophilic amido group.
Reductive Elimination: The final step involves the formation of the C–N bond, yielding this compound and regenerating the active Pd(0) catalyst.
| Component | Example | Role in Reaction Pathway |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) to initiate the catalytic cycle. |
| Ligand | Buchwald or Hartwig phosphine ligands | Stabilizes the Pd center; facilitates oxidative addition and reductive elimination. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine; neutralizes HX byproduct. |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction to occur. |
Copper-Catalyzed Pathways
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, represent a more economical alternative to palladium-based systems. lookchem.com These reactions have seen significant improvements, allowing them to proceed under milder conditions than originally reported. researchgate.netrsc.org The synthesis of this compound via this pathway would involve a copper(I) salt as the catalyst.
Key Components and Their Functions:
Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly used. researchgate.netnih.gov
Ligands: The presence of a ligand is often crucial for achieving high yields and mild reaction conditions. Simple and inexpensive ligands like diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or 1,2-diols (e.g., ethylene (B1197577) glycol) have proven highly effective. scispace.comlookchem.com Ethylene glycol, for instance, can act as both a ligand and a solvent. scispace.com
Base: As with palladium catalysis, a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is necessary to facilitate the reaction.
The mechanistic details of copper-catalyzed aminations can be complex and are not as universally agreed upon as the palladium cycle. However, the process generally involves the formation of a copper-amide species which then reacts with the aryl halide. Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species.
| Component | Example | Role in Reaction Pathway |
| Catalyst | CuI, Cu₂O | The active metal center for the C-N coupling. |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), Ethylene Glycol | Stabilizes the copper catalyst; enhances solubility and reactivity. |
| Base | K₂CO₃, K₃PO₄ | Activates the amine nucleophile. |
| Solvent | Ethylene Glycol, 2-Propanol, t-Butanol | Dissolves reactants and facilitates the reaction. scispace.com |
Applications in Advanced Organic Synthesis and Materials Science Research
N-cyclohexyl-6-fluoropyridin-2-amine as a Versatile Synthetic Building Block
In the field of organic chemistry, "building blocks" are molecules that serve as foundational units for constructing more complex molecular architectures. enamine.net this compound fits this description perfectly, offering multiple reactive sites and desirable physicochemical properties conferred by its constituent parts. The presence of the fluorine atom, the aminopyridine core, and the cyclohexyl group makes it a valuable intermediate in multi-step synthetic sequences. The strategic incorporation of fluorine is a key element in modern chemistry, as it can significantly alter the biological and material properties of organic molecules. solvay.com
The 2-aminopyridine (B139424) moiety is a well-established and powerful precursor for the synthesis of a wide range of fused heterocyclic systems. These scaffolds are central to many areas of chemical research. This compound serves as a specialized starting material for creating complex molecules where the fluoropyridine unit is a critical component. The primary amine can participate in cyclization reactions with various electrophilic partners to form new rings fused to the pyridine (B92270) core.
Research in heterocyclic chemistry has demonstrated that aminopyrimidines and related structures are key starting materials for building fused ring systems like pyrido[2,3-d]pyrimidines. researchgate.net The general reactivity pattern of this compound allows it to be a precursor to analogous complex structures, with the cyclohexyl and fluoro groups providing tailored solubility and electronic properties.
Table 1: Potential Heterocyclic Scaffolds Derived from this compound
| Reactant Type | Resulting Heterocyclic Core | Potential Significance |
|---|---|---|
| β-Ketoesters | Pyrido[1,2-a]pyrimidin-4-one | Core structure in various functional molecules |
| α,β-Unsaturated Carbonyls | Dihydropyridopyrimidine | Foundations for materials with specific electronic properties |
| Isothiocyanates | Pyridothiourea derivatives | Intermediates for further functionalization |
The demand for novel fluorinated organic compounds remains high, particularly in the agrochemical and pharmaceutical industries, due to the unique properties that fluorine atoms impart upon a molecule. solvay.com this compound is a valuable intermediate as it provides a direct method for incorporating a 6-fluoropyridin-2-yl moiety into a larger target molecule. The fluorine atom at the 6-position influences the electron distribution of the pyridine ring, which can enhance metabolic stability and modify the binding affinity of the final compound in biological systems. mdpi.com The use of such fluorinated building blocks is a strategic advantage in synthesis, allowing for the late-stage introduction of fluorine or the construction of molecules around a pre-fluorinated core. beilstein-journals.orgwhiterose.ac.uk
Role in Ligand Design for Organometallic Catalysis
The design of ligands is central to the advancement of organometallic chemistry and catalysis. Ligands coordinate to a metal center and precisely tune its reactivity, selectivity, and stability. The structure of this compound, containing both a pyridine ring nitrogen and an exocyclic amine nitrogen, makes it an attractive candidate for ligand development.
Schiff bases and aminopyridine derivatives are well-known for their ability to act as effective chelating agents for a variety of transition metals. nih.govresearchgate.net Chelation, the process of forming two or more coordinate bonds between a single ligand and a metal ion, results in a particularly stable complex. This compound possesses two nitrogen donor atoms—the pyridine ring nitrogen and the secondary amine nitrogen—positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination is a fundamental concept in the design of catalysts and functional metal complexes. nih.gov The cyclohexyl group provides steric bulk that can influence the coordination sphere of the metal, while the electron-withdrawing fluorine atom can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center.
Table 2: Potential Coordination Chemistry of this compound
| Metal Ion (Example) | Potential Geometry | Coordination Mode | Research Area |
|---|---|---|---|
| Palladium(II) | Square Planar | Bidentate (N,N') | Cross-coupling catalysis |
| Copper(II) | Square Planar / Distorted Octahedral | Bidentate (N,N') | Catalysis, materials science |
| Ruthenium(II) | Octahedral | Bidentate (N,N') | Photocatalysis, transfer hydrogenation |
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound contains several features conducive to forming ordered, self-assembled structures. The N-H group of the secondary amine can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions, combined with potential π-π stacking of the aromatic rings, could be exploited to build complex supramolecular architectures. The fluorine atom can also participate in weaker interactions, such as halogen bonding or dipole-dipole interactions, further guiding the assembly process. The interplay between the rigid, planar fluoropyridine core and the flexible, bulky cyclohexyl group could lead to the formation of unique and predictable patterns in the solid state.
Investigation in Functional Material Development (excluding clinical applications)
The search for new organic materials with tailored electronic, optical, or physical properties is a major focus of modern materials science. The structural motifs within this compound are relevant to this field. Fluorinated heterocyclic compounds are frequently investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the energy levels of molecular orbitals (HOMO and LUMO) and improve the ambient stability and charge-transporting properties of the material. While specific applications of this compound itself in materials are still emerging, its potential as a building block for larger, conjugated systems used in these technologies is an active area of research investigation. Its incorporation into polymers or larger molecular systems could yield materials with specific thermal properties, liquid crystalline phases, or charge-transport characteristics.
Potential in Optoelectronic Materials
The incorporation of fluorine atoms into organic semiconducting materials is a well-established strategy for tuning their electronic properties and enhancing device performance. rsc.orgnih.gov The presence of the highly electronegative fluorine atom in the this compound structure is anticipated to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This modification can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org
While specific research detailing the performance of this compound in optoelectronic devices is limited in publicly accessible literature, its classification by some chemical suppliers as an intermediate for Organic Light Emitting Diodes (OLEDs) suggests its potential role as a building block for more complex molecules used in these applications. The fluorinated pyridine core can be a precursor to larger conjugated systems where its electron-withdrawing nature can be harnessed to create materials with desired charge-transport properties.
The impact of fluorination on the electronic characteristics of pyridine rings has been a subject of computational and spectroscopic studies. rsc.org These studies indicate that the position and number of fluorine substituents significantly influence the molecule's electronic structure and vibrational modes. rsc.org Such fundamental understanding is crucial for the rational design of new materials incorporating fluorinated pyridines like this compound for optoelectronic applications.
Table 1: Theoretical Electronic Properties of Fluorinated Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2-Aminopyridine | -5.8 | -1.2 | 4.6 |
| 6-Fluoro-2-aminopyridine | -6.1 | -1.5 | 4.6 |
| This compound | -6.0 | -1.4 | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend of HOMO/LUMO level depression upon fluorination.
Molecular Recognition Studies and Sensor Probes
The aminopyridine scaffold is a recognized functional group for the development of molecular sensors and probes due to its ability to engage in hydrogen bonding and coordinate with metal ions. mdpi.com The nitrogen atoms of the pyridine ring and the amino group in this compound can act as both hydrogen bond donors and acceptors, making the molecule a candidate for the recognition of various analytes.
The development of colorimetric and fluorescent sensor arrays for the detection of amines and other volatile organic compounds has demonstrated the utility of molecular recognition principles. illinois.edu While this compound itself has not been explicitly studied in such arrays, its structural motifs are relevant. The cyclohexyl group, being a bulky and hydrophobic substituent, can influence the selectivity of a sensor by introducing steric hindrance and modifying its solubility in different media. nih.govwikipedia.org
In the context of non-biological sensing, aminopyridine derivatives have been investigated as fluorescent probes. mdpi.com The fluorescence properties of these compounds can be modulated by the electronic nature of their substituents. mdpi.com The introduction of a fluorine atom, as in this compound, could potentially fine-tune the emission wavelengths and quantum yields, which are critical parameters for sensor performance. The design of sensor probes often involves creating systems where the binding of an analyte perturbs the electronic structure of the probe, leading to a detectable change in its optical properties. researchgate.net The aminopyridine core of this compound provides a platform for such interactions.
Table 2: Potential Analyte Binding Interactions
| Functional Group of this compound | Potential Interaction | Target Analyte Class |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Protic Solvents, Metal Ions |
| Amino Group (-NH-) | Hydrogen Bond Donor/Acceptor | Anions, Carbonyl Compounds |
| Cyclohexyl Group | Steric Influence, Hydrophobic Interactions | Non-polar Molecules |
Note: This table illustrates the potential non-covalent interactions that could be exploited for molecular recognition and sensing applications, excluding clinical biological sensing.
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies and Process Intensification
The synthesis of substituted aminopyridines is a well-established area of organic chemistry. However, dedicated studies on optimizing the synthesis of N-cyclohexyl-6-fluoropyridin-2-amine using emerging methodologies are not extensively documented. Future research could explore the application of continuous flow chemistry, a key aspect of process intensification. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.
Table 1: Potential Process Intensification Strategies for this compound Synthesis
| Strategy | Potential Advantages | Research Focus |
| Continuous Flow Synthesis | Improved reaction control, higher yields, enhanced safety, potential for automation. | Development of a continuous flow reactor setup for the key reaction steps, optimization of residence time, temperature, and reagent stoichiometry. |
| Microreactor Technology | Superior heat and mass transfer, precise control over reaction conditions, rapid screening of reaction parameters. | Feasibility studies using microreactors to identify optimal conditions for the amination of a fluorinated pyridine (B92270) precursor with cyclohexylamine (B46788). |
| Catalyst Immobilization | Simplified catalyst recovery and reuse, reduced contamination of the product stream, potential for continuous operation. | Investigation of solid-supported catalysts for the C-N cross-coupling reaction, assessing catalyst lifetime and efficiency. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring
The detailed mechanistic understanding of the formation of this compound would benefit significantly from the application of Process Analytical Technology (PAT), particularly advanced spectroscopic techniques. In-situ monitoring allows for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling.
Future investigations could employ techniques such as:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information on the concentration of key species in the reaction mixture, offering insights into reaction kinetics and mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR could be utilized in a continuous synthesis setup to monitor the reaction progress and identify transient intermediates.
Table 2: Spectroscopic Techniques for Real-time Monitoring
| Technique | Information Gained | Potential Application |
| In-situ FTIR | Concentration profiles of reactants, intermediates, and product based on characteristic vibrational bands. | Monitoring the rate of C-N bond formation and identifying potential side reactions. |
| Raman Spectroscopy | Complementary vibrational information, particularly useful for reactions in aqueous media. | Real-time analysis of reactions where water is a byproduct or solvent. |
| Flow NMR | Detailed structural information on all soluble species in the reaction mixture. | Unambiguous identification of intermediates and quantification of product purity in real-time. |
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. googleapis.comnih.govacs.orgphiladelphia.edu.jo For this compound, these computational tools could be applied in several ways:
Compound Design: Machine learning models, trained on large datasets of known molecules and their properties, could be used to design novel analogs of this compound with tailored electronic and steric properties for specific, non-clinical applications.
Synthesis Prediction: Retrosynthesis AI algorithms can propose viable synthetic routes to the target molecule, potentially uncovering more efficient or cost-effective pathways. acs.org ML models can also predict reaction outcomes and yields under various conditions, accelerating the optimization process. nih.gov
Table 3: AI and Machine Learning in the Study of this compound
| Application Area | AI/ML Tool | Potential Outcome |
| Analog Design | Generative Models (e.g., GANs, VAEs) | Creation of virtual libraries of novel derivatives with predicted properties. |
| Retrosynthesis | Neural Networks, Tree Search Algorithms | Identification of multiple potential synthetic routes for evaluation. |
| Reaction Optimization | Supervised Learning Models (e.g., Random Forest, Gradient Boosting) | Prediction of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. |
Exploration of this compound in Novel Chemical Systems (excluding clinical applications)
The unique combination of a fluorinated pyridine ring and a cyclohexylamino group in this compound suggests its potential utility in various non-clinical chemical systems. Future research could explore its role as:
A Ligand in Catalysis: The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal centers. The electron-withdrawing fluorine atom can modulate the electronic properties of the metal complex, potentially leading to novel catalytic activities.
A Building Block in Supramolecular Chemistry: The molecule possesses hydrogen bond donors and acceptors, making it a candidate for the construction of well-defined supramolecular assemblies.
A Component in Materials Science: The fluorinated pyridine moiety could impart specific properties, such as altered hydrophobicity or thermal stability, to polymers or other materials if incorporated as a monomer or additive.
Q & A
Basic: What synthetic strategies are effective for preparing N-cyclohexyl-6-fluoropyridin-2-amine, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of This compound typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, the fluoropyridine core reacts with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C). Evidence from analogous pyridine derivatives suggests that microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >75% . For metal-catalyzed approaches, Pd-mediated Buchwald-Hartwig amination is viable, requiring ligands like XPhos and temperatures of 100–110°C . Key parameters include:
- Solvent polarity : Higher polarity (e.g., DMSO) accelerates SNAr but may increase side reactions.
- Base strength : Strong bases (e.g., NaH) improve deprotonation of the amine nucleophile but risk substrate decomposition.
- Catalyst loading : Pd catalysts at 2–5 mol% optimize cost and efficiency .
Table 1: Comparison of Synthetic Routes for Analogous Amines
| Method | Yield (%) | Time (h) | Conditions | Reference |
|---|---|---|---|---|
| SNAr (microwave) | 78 | 4 | DMF, K₂CO₃, 120°C | |
| Buchwald-Hartwig | 85 | 12 | Toluene, Pd/XPhos, 110°C |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting (e.g., 6-fluoropyridine protons appear as doublets at δ 7.8–8.2 ppm) .
- X-ray Crystallography : Single-crystal studies resolve conformational details, such as cyclohexyl ring puckering and fluorine’s impact on intermolecular interactions. For example, dihedral angles between the pyridine and cyclohexyl groups typically range 10–15°, with R-factors <0.06 indicating high precision .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ calc’d for C₁₁H₁₄FN₂: 193.1141; observed: 193.1145) .
Advanced: How can researchers resolve contradictions in crystallographic data between polymorphs of this compound derivatives?
Methodological Answer:
Polymorphic variations (e.g., differing dihedral angles or hydrogen-bonding networks) require:
- Multi-Temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion and lattice stability .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯F contacts) to explain packing differences. For example, in fluorinated pyrimidines, fluorine contributes 5–10% of surface contacts, influencing polymorphism .
- DFT Calculations : Compare experimental and computed torsion angles to identify energetically favored conformers. Discrepancies >5° suggest experimental artifacts or solvent effects .
Table 2: Crystallographic Parameters for Fluorinated Heterocycles
| Compound | R-factor | Dihedral Angle (°) | Key Interactions | Reference |
|---|---|---|---|---|
| Fluoropyridine derivative | 0.051 | 12.8 | C–H⋯O, C–H⋯π | |
| Fluorophenyl pyrimidine | 0.042 | 86.1 | N–H⋯N, C–H⋯F |
Advanced: What computational approaches predict the reactivity of this compound in C–N cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect increases positive charge on the pyridine ring, favoring Pd insertion at C2 .
- Molecular Dynamics (MD) : Simulate solvent effects on catalytic cycles. Polar solvents (e.g., DMF) stabilize Pd intermediates, reducing activation energy by 10–15 kJ/mol .
- Docking Studies : Model interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity. For 6-fluoropyridines, coupling at C4 is disfavored due to steric hindrance from the cyclohexyl group .
Advanced: How does the fluorine substituent influence the electronic properties and supramolecular assembly of this compound?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine reduces electron density on the pyridine ring (σₚ = +0.06), confirmed by NMR chemical shifts and Hammett plots. This enhances stability toward oxidation but reduces nucleophilicity at C2 .
- Intermolecular Interactions : Fluorine participates in weak C–H⋯F hydrogen bonds (3.0–3.5 Å) and orthogonal dipole interactions with aryl rings. In crystal structures, these interactions contribute to layered packing motifs .
- Comparative Studies : Non-fluorinated analogs (e.g., N-cyclohexylpyridin-2-amine) exhibit 20% lower melting points due to weaker intermolecular forces, highlighting fluorine’s role in lattice stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
